molecular formula C18H21N3O4 B13919266 2-(2,6-Dioxo-piperidin-3-yl)-4-pentylamino-isoindole-1,3-dione

2-(2,6-Dioxo-piperidin-3-yl)-4-pentylamino-isoindole-1,3-dione

Cat. No.: B13919266
M. Wt: 343.4 g/mol
InChI Key: VUFGKXWZCASHSG-UHFFFAOYSA-N
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Description

2-(2,6-Dioxo-3-piperidinyl)-4-(pentylamino)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a piperidinyl group and a pentylamino group attached to an isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxo-3-piperidinyl)-4-(pentylamino)-1H-isoindole-1,3(2H)-dione typically involves multistep organic reactions. One common method involves the reaction of a piperidinyl derivative with an isoindole precursor under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxo-3-piperidinyl)-4-(pentylamino)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted isoindole derivatives .

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxo-3-piperidinyl)-4-(pentylamino)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dioxo-3-piperidinyl)-4-(pentylamino)-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-(pentylamino)isoindole-1,3-dione

InChI

InChI=1S/C18H21N3O4/c1-2-3-4-10-19-12-7-5-6-11-15(12)18(25)21(17(11)24)13-8-9-14(22)20-16(13)23/h5-7,13,19H,2-4,8-10H2,1H3,(H,20,22,23)

InChI Key

VUFGKXWZCASHSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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